![molecular formula C15H18O2 B105103 6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol CAS No. 16720-02-8](/img/structure/B105103.png)
6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- is a chemical compound that belongs to the class of dibenzopyrans. This compound is characterized by its unique structure, which includes a dibenzo[b,d]pyran core with a hydroxyl group at the 3-position and dimethyl groups at the 6,6-positions. The tetrahydro designation indicates the presence of four additional hydrogen atoms, making the compound partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a dibenzyl ether with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst can lead to the formation of the desired dibenzopyran structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position can form hydrogen bonds with target proteins, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Cannabinol: 6H-Dibenzo[b,d]pyran-1-ol, 6,6,9-trimethyl-3-pentyl-.
Δ8-Tetrahydrocannabinol: 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-.
Uniqueness
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-7,8,9,10-tetrahydro- is unique due to its specific substitution pattern and partial saturation. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
16720-02-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C15H18O2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)17-15/h7-9,16H,3-6H2,1-2H3 |
InChI Key |
NMNAQZVZNGCDFU-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(O1)C=C(C=C3)O)C |
Canonical SMILES |
CC1(C2=C(CCCC2)C3=C(O1)C=C(C=C3)O)C |
Key on ui other cas no. |
16720-02-8 |
Synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


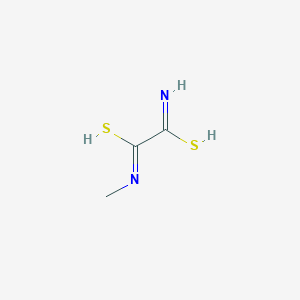
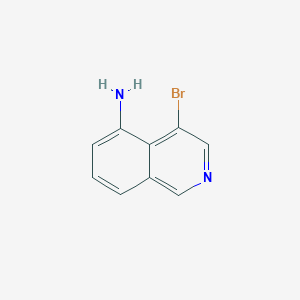

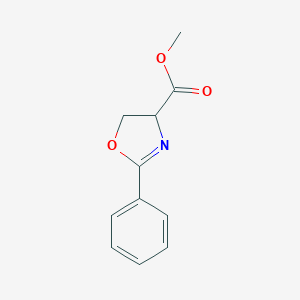
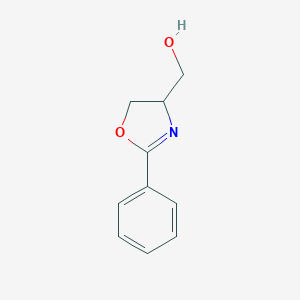

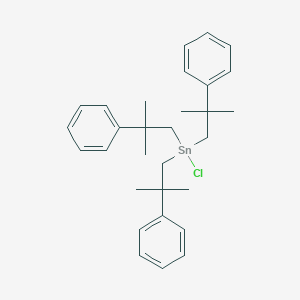


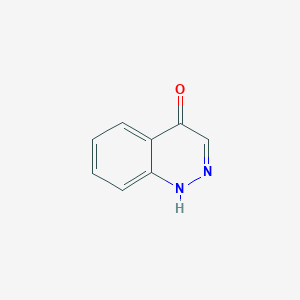
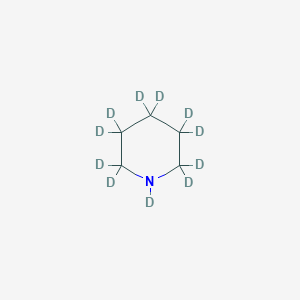

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

